Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a morpholine ring, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is reacted with acetic anhydride to form 2,6-dimethylmorpholin-4-yl acetate.
Acetamido Group Introduction: The morpholine derivative is then reacted with an appropriate amine to introduce the acetamido group.
Thiophene Ring Formation: The acetamido-morpholine derivative is then subjected to a cyclization reaction with a suitable thiophene precursor to form the thiophene ring.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and thiophene ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate
- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
Uniqueness
Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Biological Activity
Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 348.46 g/mol
The structure features a thiophene ring, a morpholine moiety, and an acetamido group which may contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing thiophene derivatives have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics and interference with cell cycle progression .
- Antimicrobial Properties : The presence of morpholine in the structure suggests potential antimicrobial activity. Morpholine derivatives have been documented to possess antibacterial and antifungal properties, possibly by disrupting microbial cell membranes .
In Vitro Studies
- Cell Line Testing : In vitro studies using cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against various cancer types. The IC50 values ranged from 10 to 50 µM depending on the cell line tested.
- Mechanism Exploration : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
In Vivo Studies
Case studies involving animal models have shown promising results:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a reduction of tumor size by approximately 60% compared to control groups. This was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
Compound A | Thiophene + Morpholine | Anticancer | 25 |
Compound B | Thiophene + Amide | Antimicrobial | 15 |
This compound | Thiophene + Morpholine + Acetamido | Anticancer, Antimicrobial | 10 - 50 |
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-13-10-22(11-14(2)26-13)12-18(23)21-19-16(20(24)25-3)9-17(27-19)15-7-5-4-6-8-15/h4-9,13-14H,10-12H2,1-3H3,(H,21,23) |
InChI Key |
WSRGBJCVWKTBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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